

N-Nitrosomethylphenidate synthesis and purification protocols

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Compound of Interest

Compound Name: *N*-Nitrosomethylphenidate

Cat. No.: B13421479

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The Challenge of Nitrosamine Impurities in Pharmaceuticals

Nitrosamine impurities in pharmaceutical drugs have become a major focus for global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These compounds are of concern because many are classified as probable human carcinogens. Their presence in several widely used medications has led to product recalls and a re-evaluation of manufacturing processes across the pharmaceutical industry.

Sources of Nitrosamine Impurities

Nitrosamine impurities can form at various stages during the manufacturing process and storage of drug products. The formation typically requires the presence of a secondary or tertiary amine and a nitrosating agent (such as nitrous acid, which can be formed from nitrites and an acid).

Key risk factors for their formation include:

- **Synthesis Process:** The active pharmaceutical ingredient (API) synthesis pathway might involve reagents, solvents, or catalysts that are themselves amines or can degrade to form them.

- **Raw Materials:** Contamination of starting materials, solvents, or reagents with nitrites or amines can lead to the unintended formation of nitrosamines.
- **Degradation:** The drug substance or excipients in the final drug product can degrade over time under certain storage conditions (e.g., high temperature and humidity) to form amines that can then be nitrosated.
- **Manufacturing Equipment:** Inadequate cleaning of equipment can lead to cross-contamination with materials that facilitate nitrosamine formation.

Regulatory Response and Mitigation Strategies

In response to this issue, regulatory bodies have issued guidance for the pharmaceutical industry. The core of this guidance revolves around a three-step process:

- **Risk Assessment:** Manufacturers are required to perform comprehensive risk assessments for all their approved or marketed products to identify the potential for nitrosamine impurities.
- **Confirmatory Testing:** If a risk is identified, confirmatory testing of the drug product must be conducted using highly sensitive and specific analytical methods to detect and quantify any nitrosamine impurities present.
- **Mitigation:** If nitrosamines are detected above the acceptable intake (AI) limit, manufacturers must implement changes to their manufacturing process to reduce or eliminate the impurity. This can involve modifying the synthesis route, purifying raw materials, or changing formulation and storage conditions.

Analytical Methods for Detection

The detection and quantification of nitrosamine impurities at trace levels (parts per billion) require highly sophisticated analytical techniques. The most commonly employed methods include:

- **Gas Chromatography-Mass Spectrometry (GC-MS)**
- **Liquid Chromatography-Mass Spectrometry (LC-MS)**, often using tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

- High-Resolution Mass Spectrometry (HRMS) is also used to provide high confidence in the identification of the impurities.

Developing and validating these analytical methods is a critical step for manufacturers to ensure the safety and quality of their products.

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